molecular formula C13H7F3N2O2S2 B2935139 2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 330645-53-9

2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B2935139
CAS No.: 330645-53-9
M. Wt: 344.33
InChI Key: GUQAMDUAAGRUEP-UHFFFAOYSA-N
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Description

The compound “2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a cyano group, a thiophen-2-yl group, and a trifluoromethyl group . The molecule also contains a sulfanyl group attached to an acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring would contribute to the aromaticity of the molecule, while the cyano, thiophen-2-yl, and trifluoromethyl groups would add to the polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the cyano group could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyridine ring might make it relatively stable, while the different substituents would affect its polarity, solubility, and reactivity .

Mechanism of Action

Target of Action

It’s known that similar compounds have been evaluated as anticancer agents . Therefore, it’s plausible that the compound could target cancer cells, specifically the adenocarcinoma breast cancer cell line (MCF-7) .

Mode of Action

It’s known that similar compounds have shown a promising cytotoxic effect against human breast cancer cells . This suggests that the compound might interact with its targets, leading to cell death.

Biochemical Pathways

It’s known that similar compounds have induced early and late apoptotic cells . Apoptosis is a form of programmed cell death, which suggests that the compound might affect pathways related to cell survival and death.

Result of Action

The compound has shown a promising cytotoxic effect against human breast cancer cells . Specifically, it has been observed to induce early and late apoptotic cells . Apoptosis is a form of programmed cell death, which is a desirable outcome in the treatment of cancer.

Safety and Hazards

Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical or as a building block in organic synthesis . Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O2S2/c14-13(15,16)8-4-9(10-2-1-3-21-10)18-12(7(8)5-17)22-6-11(19)20/h1-4H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAMDUAAGRUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326620
Record name 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330645-53-9
Record name 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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